molecular formula C15H18BrFN4 B6170384 7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline CAS No. 2567497-35-0

7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline

Cat. No.: B6170384
CAS No.: 2567497-35-0
M. Wt: 353.2
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Description

7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline is a complex organic compound characterized by its bromine and fluorine atoms, as well as a trimethylpiperazinyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a halogenated precursor. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.

  • Reduction: The fluorine atom can be reduced to form a fluoride ion.

  • Substitution: The quinazoline core can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with catalysts like palladium on carbon (Pd/C), are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Bromate or bromine oxide derivatives.

  • Reduction: Fluoride ion derivatives.

  • Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool compound in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Its ability to interact with specific molecular targets makes it a candidate for further drug development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-one

  • 7-Bromo-8-fluoro-2-methylquinazolin-4(3H)-one

  • 8-Fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline

Uniqueness: 7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline stands out due to its specific combination of halogen atoms and the trimethylpiperazinyl group. This unique structure imparts distinct chemical and biological properties compared to similar compounds, making it valuable in various research and industrial applications.

Properties

CAS No.

2567497-35-0

Molecular Formula

C15H18BrFN4

Molecular Weight

353.2

Purity

94

Origin of Product

United States

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